

# 3,4-Dihydroxy-5-nitrobenzoic Acid molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3,4-Dihydroxy-5-nitrobenzoic Acid

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An In-Depth Technical Guide to the Molecular Weight and Characterization of **3,4-Dihydroxy-5-nitrobenzoic Acid**

## Abstract

This technical guide provides a comprehensive analysis of **3,4-Dihydroxy-5-nitrobenzoic acid**, focusing on the determination, verification, and contextual significance of its molecular weight. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of properties. It delves into the causality behind its physicochemical characteristics and outlines the standard analytical workflows used to confirm its structural integrity and mass. By integrating foundational principles with field-proven experimental protocols, this guide serves as an authoritative resource for the scientific community engaged with this and similar small molecules.

## Chemical Identity and Molecular Structure

**3,4-Dihydroxy-5-nitrobenzoic acid** is a substituted aromatic carboxylic acid. Its chemical identity is fundamentally defined by its molecular structure, which consists of a benzoic acid core functionalized with two hydroxyl (-OH) groups and one nitro (-NO<sub>2</sub>) group. The precise arrangement of these functional groups dictates its chemical properties, reactivity, and ultimately, its molecular weight.

Key identifiers for this compound are:

- IUPAC Name: **3,4-dihydroxy-5-nitrobenzoic acid**[\[1\]](#)
- Molecular Formula:  $C_7H_5NO_6$ [\[1\]](#)[\[2\]](#)[\[3\]](#)
- CAS Number: 84211-30-3[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Canonical SMILES: C1=C(C=C(C(=C1[O-])O)O)C(=O)O[\[1\]](#)

The molecular structure is visualized below.

Caption: 2D structure of **3,4-Dihydroxy-5-nitrobenzoic acid**.

## Physicochemical Properties and Molecular Weight

The molecular weight of a compound is a cornerstone of its identity, influencing everything from reaction stoichiometry to pharmacological activity. It is crucial to distinguish between several key mass-related terms.

- **Molecular Weight (Average Mass):** This value is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the value used for bulk calculations, such as preparing solutions of a specific molarity.
- **Exact Mass & Monoisotopic Mass:** These terms are often used interchangeably and refer to the mass calculated using the mass of the most abundant isotope of each element (e.g.,  $^{12}C$ ,  $^1H$ ,  $^{16}O$ ,  $^{14}N$ ). This is the mass that is experimentally determined by high-resolution mass spectrometry.

The key physicochemical properties of **3,4-Dihydroxy-5-nitrobenzoic acid** are summarized below.

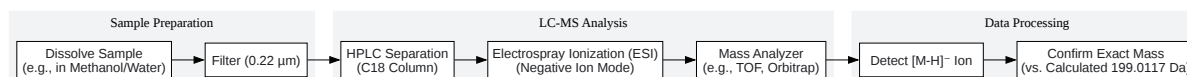
Property	Value	Source
Molecular Weight	199.12 g/mol	[1][3][4]
199.11800 g/mol	[2]	
Exact Mass	199.01168688 Da	[1][2]
Monoisotopic Mass	199.01168688 Da	[1][2]
Melting Point	>222°C (decomposes)	[4]
Topological Polar Surface Area	124 Å <sup>2</sup>	[1][2]
Complexity	249	[1][2]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	6	[2]

## Experimental Determination and Structural Verification

While the molecular weight can be calculated from the molecular formula, it must be confirmed experimentally. This process is a self-validating system: confirming the mass validates the underlying structure, and elucidating the structure confirms the elemental composition used to calculate the mass. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques for this purpose.[5][6]

### Mass Spectrometry: Direct Mass Determination

Mass spectrometry (MS) is the definitive technique for determining the molecular mass of a compound.[7] For a polar, non-volatile small molecule like **3,4-Dihydroxy-5-nitrobenzoic acid**, High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-MS) is the method of choice.[5][8]



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Caption: Workflow for molecular weight confirmation by LC-MS.

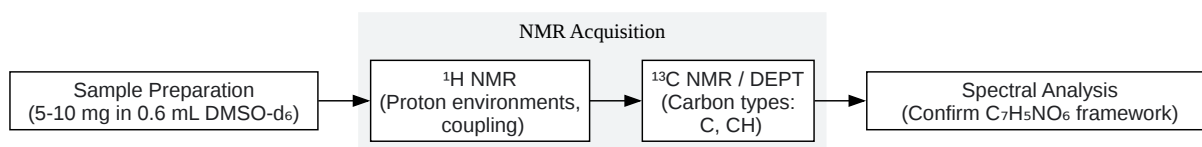
#### Protocol: High-Resolution Mass Spectrometry Analysis

- Sample Preparation:
  - Accurately weigh approximately 1 mg of **3,4-Dihydroxy-5-nitrobenzoic acid**.
  - Dissolve the sample in a suitable solvent, such as a methanol/water mixture, to a final concentration of 10-100 μg/mL. The presence of acidic protons on the hydroxyl and carboxylic acid groups makes it amenable to polar solvents.
  - Filter the solution through a 0.22 μm syringe filter to remove any particulates that could damage the HPLC system.[8]
- Chromatographic Separation (LC):
  - Inject 1-5 μL of the prepared sample into an HPLC system equipped with a reverse-phase C18 column.
  - Elute the compound using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). Formic acid aids in protonation for positive ion mode, but for this molecule, negative ion mode is often more effective.
- Ionization and Detection (MS):
  - The eluent from the HPLC is directed into the mass spectrometer's source.

- Causality: Electrospray Ionization (ESI) is chosen because it is a "soft" ionization technique suitable for polar, thermally labile molecules, preventing fragmentation and preserving the molecular ion.[5]
- Set the instrument to operate in negative ion mode. The carboxylic acid and phenolic hydroxyl groups are readily deprotonated, forming a stable  $[M-H]^-$  ion.
- The mass analyzer (e.g., Time-of-Flight or Orbitrap) measures the mass-to-charge ratio ( $m/z$ ) of the resulting ions with high resolution.
- Data Analysis:
  - The primary ion expected in the mass spectrum will be  $[M-H]^-$  at an  $m/z$  of approximately 198.0044 (199.0117 - 1.0073).
  - The high-resolution instrument allows for the confirmation of the exact mass to within a few parts per million (ppm), which provides strong evidence for the elemental formula  $C_7H_5NO_6$ . [9]

## NMR Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.[6][10] By confirming the carbon-hydrogen framework and the connectivity of atoms, NMR validates the molecular formula from which the molecular weight is calculated.[11][12]



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Caption: Workflow for structural validation by NMR spectroscopy.

Protocol: <sup>1</sup>H and <sup>13</sup>C NMR Analysis

- Sample Preparation:
  - Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent.[\[10\]](#)
  - Causality: A solvent like DMSO-d<sub>6</sub> is an excellent choice because it will dissolve the polar analyte and its residual solvent peak will not obscure the aromatic proton signals. Importantly, the acidic protons of the -OH and -COOH groups are often observable in DMSO-d<sub>6</sub>, whereas they would rapidly exchange with D<sub>2</sub>O.
- Data Acquisition:
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum. This will provide information on the number of distinct proton environments, their chemical shifts (indicating their electronic environment), and their splitting patterns (indicating neighboring protons).[\[11\]](#)
  - Acquire a <sup>13</sup>C NMR spectrum, often along with a DEPT experiment. This reveals the number of unique carbon atoms and distinguishes between quaternary carbons (C), methines (CH), methylenes (CH<sub>2</sub>), and methyls (CH<sub>3</sub>).[\[10\]](#)
- Spectral Interpretation:
  - The <sup>1</sup>H spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The acidic protons will likely appear as broad singlets.
  - The <sup>13</sup>C spectrum should show seven distinct carbon signals, including the carboxyl carbon (~165-185 ppm) and the aromatic carbons, whose shifts are influenced by the electron-withdrawing nitro group and electron-donating hydroxyl groups.
  - The combined data must be consistent with the proposed structure of **3,4-Dihydroxy-5-nitrobenzoic acid**, thereby validating the C<sub>7</sub>H<sub>5</sub>NO<sub>6</sub> formula.

## Relevance in Research and Drug Development

The precise molecular weight and structure of **3,4-Dihydroxy-5-nitrobenzoic acid** are critical in its application as a pharmaceutical intermediate and research chemical.[\[13\]](#) For instance, the related compound 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) has been identified as a potent

inhibitor of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[14][15][16] Research has shown that xanthine oxidase can metabolize the aldehyde (DHNB) to the corresponding carboxylic acid—**3,4-Dihydroxy-5-nitrobenzoic acid**.[14]

Understanding this metabolic pathway is vital for drug development professionals studying pharmacokinetics and metabolite identification. The ability to distinguish between the parent drug (aldehyde, MW 183.12) and its metabolite (acid, MW 199.12) using high-resolution mass spectrometry is essential for characterizing the drug's fate in a biological system.[7] Furthermore, its use as a precursor in the synthesis of more complex molecules, such as Entacapone, relies on its defined structure and mass for accurate reaction monitoring and quality control.[17][18]

## Conclusion

The molecular weight of **3,4-Dihydroxy-5-nitrobenzoic acid** is a fundamental descriptor, with a calculated average mass of 199.12 g/mol and an exact mass of 199.01168688 Da. This guide has demonstrated that this value is not merely a theoretical calculation but a verifiable parameter, confirmed through rigorous analytical techniques like mass spectrometry and supported by structural elucidation via NMR spectroscopy. For the intended audience of scientists and researchers, this holistic understanding—from chemical formula to experimental validation and practical application—is indispensable for ensuring scientific integrity and advancing research and development objectives.

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- To cite this document: BenchChem. [3,4-Dihydroxy-5-nitrobenzoic Acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049579#3-4-dihydroxy-5-nitrobenzoic-acid-molecular-weight>]

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